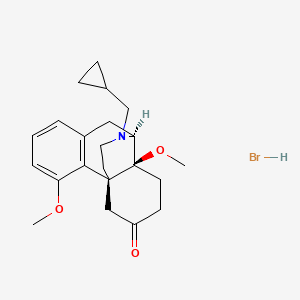
4-Ethenylbenzenemethanesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Ethenylbenzenemethanesulfonyl Chloride, also known as Vilsmeier reagent, is a versatile reagent used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in the pharmaceutical, agrochemical, and polymer industries due to its ability to introduce a sulfonyl group into various organic compounds. It is a useful reagent in the synthesis of polymerizable compositions comprising an oxime sulfonate as a thermal curing agent .
Synthesis Analysis
The synthesis of sulfanilamide (a sulfa drug) illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₉H₉ClO₂S . The molecular weight of this compound is 216.68 . The structure of this compound is similar to that of Methanesulfonyl chloride (mesyl chloride), an organosulfur compound with the formula CH3SO2Cl .Chemical Reactions Analysis
This compound is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Zukünftige Richtungen
The future of synthetic chemistry, which includes compounds like 4-Ethenylbenzenemethanesulfonyl Chloride, lies in overcoming challenges such as achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability to improve synthesis and enhance the application of synthesis will be key areas of focus .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethenylbenzenemethanesulfonyl Chloride involves the reaction of 4-Vinylbenzenemethanesulfonyl Chloride with a dehydrohalogenating agent.", "Starting Materials": [ "4-Vinylbenzenemethanesulfonyl Chloride", "Dehydrohalogenating agent (e.g. potassium tert-butoxide)" ], "Reaction": [ "To a solution of 4-Vinylbenzenemethanesulfonyl Chloride in anhydrous tetrahydrofuran, add the dehydrohalogenating agent slowly while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and pour it into water.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and concentrate the solvent under reduced pressure to obtain the desired product, 4-Ethenylbenzenemethanesulfonyl Chloride." ] } | |
CAS-Nummer |
145544-92-9 |
Molekularformel |
C9H9ClO2S |
Molekulargewicht |
216.679 |
IUPAC-Name |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
InChI-Schlüssel |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Synonyme |
4-Vinylphenylacetyl Sulfonyl Chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



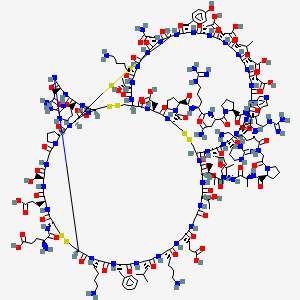
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)


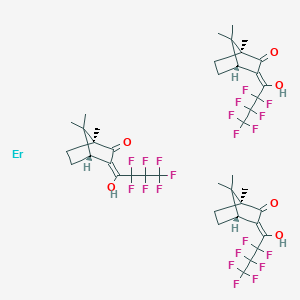
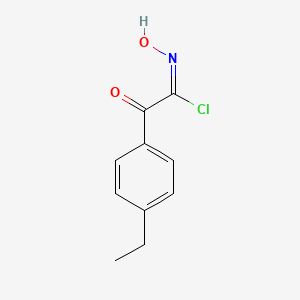
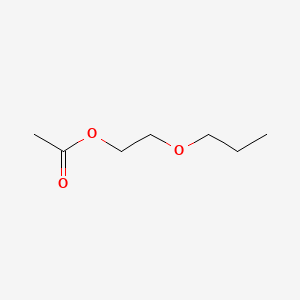
![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
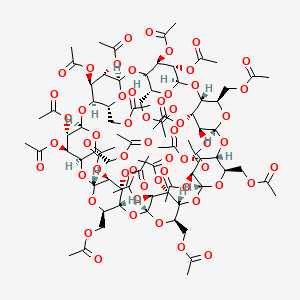
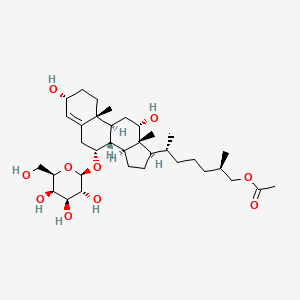
![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)
